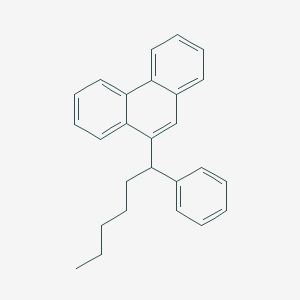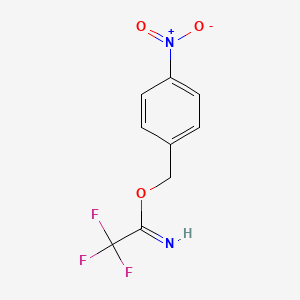
(4-Nitrophenyl)methyl 2,2,2-trifluoroethanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)methyl 2,2,2-trifluoroethanimidate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound is characterized by the presence of a nitrophenyl group, a methyl group, and a trifluoroethanimidate group, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of (4-Nitrophenyl)methyl 2,2,2-trifluoroethanimidate typically involves the reaction of 4-nitrobenzyl alcohol with 2,2,2-trifluoroethanimidoyl chloride under specific reaction conditions. The process generally requires the use of a base, such as triethylamine, to facilitate the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
(4-Nitrophenyl)methyl 2,2,2-trifluoroethanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and trifluoroethanimidate derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (4-aminophenyl)methyl 2,2,2-trifluoroethanimidate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)methyl 2,2,2-trifluoroethanimidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)methyl 2,2,2-trifluoroethanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules. The trifluoroethanimidate group contributes to the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
(4-Nitrophenyl)methyl 2,2,2-trifluoroethanimidate can be compared with similar compounds such as:
4-fluoro-3-nitrophenyl methyl sulfone: This compound has a similar nitrophenyl group but differs in the presence of a sulfone group instead of a trifluoroethanimidate group.
4-nitrophenyl methyl ether: This compound has a similar nitrophenyl group but lacks the trifluoroethanimidate group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its trifluoroethanimidate group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
569687-75-8 |
|---|---|
Molekularformel |
C9H7F3N2O3 |
Molekulargewicht |
248.16 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl 2,2,2-trifluoroethanimidate |
InChI |
InChI=1S/C9H7F3N2O3/c10-9(11,12)8(13)17-5-6-1-3-7(4-2-6)14(15)16/h1-4,13H,5H2 |
InChI-Schlüssel |
OKEAFVYSPMWSDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC(=N)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


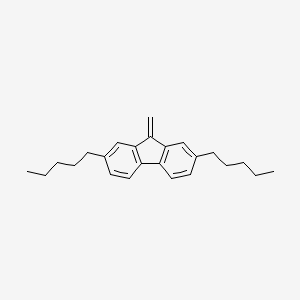
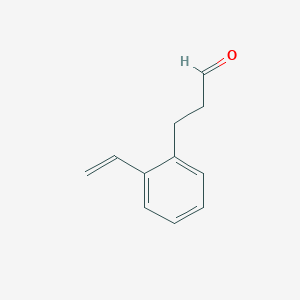

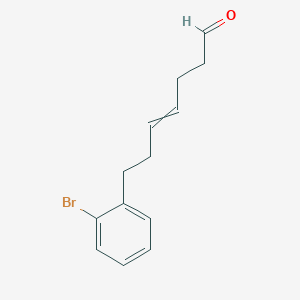
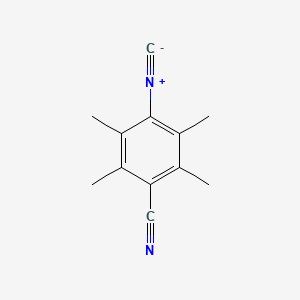
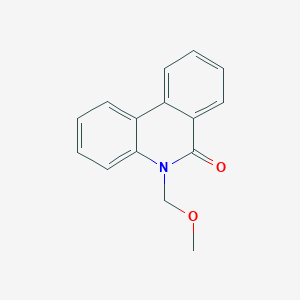


![4-[(Diphenylmethylidene)amino]-N-phenylaniline](/img/structure/B14238109.png)
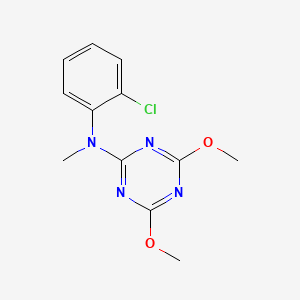

![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
![Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14238141.png)
